molecular formula C8H8N4O2S B253702 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2,3-thiadiazole-5-carboxamide

Katalognummer B253702
Molekulargewicht: 224.24 g/mol
InChI-Schlüssel: RCLLHURRULICHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2,3-thiadiazole-5-carboxamide is a synthetic compound with potential applications in scientific research. This compound is of interest due to its unique structure, which may allow it to interact with biological systems in novel ways. In

Wirkmechanismus

The mechanism of action of 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2,3-thiadiazole-5-carboxamide is not well understood. However, it is believed that the compound may interact with biological molecules such as enzymes or receptors, altering their activity and leading to downstream effects.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2,3-thiadiazole-5-carboxamide are not well characterized. However, it is believed that the compound may have effects on cellular signaling pathways, metabolism, or other biological processes.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2,3-thiadiazole-5-carboxamide in lab experiments is its unique structure, which may allow it to interact with biological molecules in novel ways. Additionally, the compound is relatively easy to synthesize, making it readily available for use in experiments.
One limitation of using this compound is its lack of well-characterized biochemical and physiological effects. Further research is needed to fully understand the compound's mechanism of action and potential applications.

Zukünftige Richtungen

There are many potential future directions for research on 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2,3-thiadiazole-5-carboxamide. Some possible areas of exploration include:
1. Further characterization of the compound's mechanism of action and effects on biological systems.
2. Development of new synthetic methods for producing the compound or related derivatives.
3. Exploration of the compound's potential therapeutic applications, particularly in the treatment of cancer or other diseases.
4. Investigation of the compound's potential as a tool for studying biological systems, including its interactions with specific enzymes or receptors.
5. Examination of the compound's potential as a starting point for the development of new drugs or other bioactive compounds.
Overall, 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2,3-thiadiazole-5-carboxamide is a promising compound with potential applications in a variety of scientific research areas. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesemethoden

The synthesis of 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2,3-thiadiazole-5-carboxamide involves a multi-step process. The starting materials are 5-methyl-1,2-oxazole-3-carboxylic acid and thiosemicarbazide. These two compounds are reacted to form the intermediate 5-methyl-1,2,3-thiadiazole-4-carboxylic acid hydrazide. This intermediate is then reacted with methyl iodide to form the final product, 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2,3-thiadiazole-5-carboxamide.

Wissenschaftliche Forschungsanwendungen

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2,3-thiadiazole-5-carboxamide has potential applications in a variety of scientific research areas. One potential use is as a tool for studying biological systems. The compound's unique structure may allow it to interact with biological molecules in novel ways, providing insights into biological processes. Additionally, the compound may have potential therapeutic applications, although further research is needed to explore this possibility.

Eigenschaften

Produktname

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1,2,3-thiadiazole-5-carboxamide

Molekularformel

C8H8N4O2S

Molekulargewicht

224.24 g/mol

IUPAC-Name

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)thiadiazole-5-carboxamide

InChI

InChI=1S/C8H8N4O2S/c1-4-3-6(11-14-4)9-8(13)7-5(2)10-12-15-7/h3H,1-2H3,(H,9,11,13)

InChI-Schlüssel

RCLLHURRULICHK-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)NC(=O)C2=C(N=NS2)C

Kanonische SMILES

CC1=CC(=NO1)NC(=O)C2=C(N=NS2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.